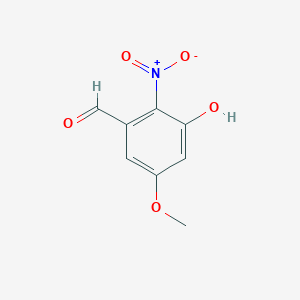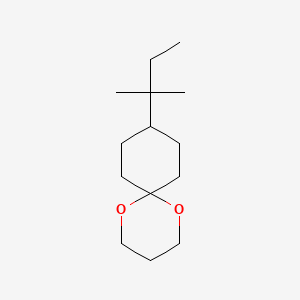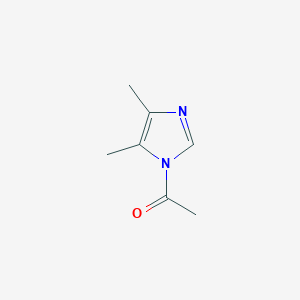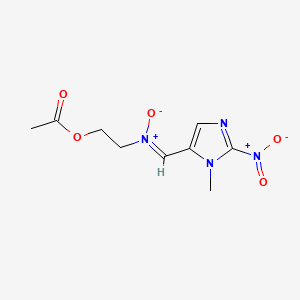![molecular formula C20H40OSn B14486822 Tributyl{3-[2-(prop-2-en-1-yl)oxiran-2-yl]propyl}stannane CAS No. 65286-71-7](/img/structure/B14486822.png)
Tributyl{3-[2-(prop-2-en-1-yl)oxiran-2-yl]propyl}stannane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tributyl{3-[2-(prop-2-en-1-yl)oxiran-2-yl]propyl}stannane is an organotin compound with the molecular formula C20H40OSn. . This compound is characterized by the presence of a tin atom bonded to three butyl groups and a complex organic moiety containing an oxirane ring and an allyl group. Organotin compounds are widely studied due to their applications in organic synthesis, catalysis, and materials science.
Métodos De Preparación
The synthesis of Tributyl{3-[2-(prop-2-en-1-yl)oxiran-2-yl]propyl}stannane involves multiple steps. One common method includes the reaction of allyltributyltin with an epoxide precursor under specific conditions . The reaction typically requires a catalyst and is conducted under controlled temperature and pressure to ensure the desired product is obtained with high purity.
Industrial production methods for organotin compounds often involve large-scale reactions using similar synthetic routes but optimized for efficiency and cost-effectiveness. These methods may include continuous flow processes and the use of advanced catalysts to enhance reaction rates and yields.
Análisis De Reacciones Químicas
Tributyl{3-[2-(prop-2-en-1-yl)oxiran-2-yl]propyl}stannane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form tin oxides and other oxidized derivatives.
Reduction: Reduction reactions can convert the tin center to lower oxidation states.
Substitution: The butyl groups or the organic moiety can be substituted with other functional groups using appropriate reagents.
Addition: The allyl group can participate in addition reactions, forming new carbon-carbon bonds.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
Tributyl{3-[2-(prop-2-en-1-yl)oxiran-2-yl]propyl}stannane has several scientific research applications:
Biology: Organotin compounds have been studied for their biological activity, including potential antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore the use of organotin compounds in drug development and as therapeutic agents.
Industry: The compound is used in the production of polymers, coatings, and other materials where organotin catalysts are required.
Mecanismo De Acción
The mechanism of action of Tributyl{3-[2-(prop-2-en-1-yl)oxiran-2-yl]propyl}stannane involves its interaction with various molecular targets. The tin center can coordinate with different ligands, facilitating catalytic processes. The oxirane ring and allyl group can undergo ring-opening and addition reactions, respectively, contributing to the compound’s reactivity. The pathways involved depend on the specific application and reaction conditions.
Comparación Con Compuestos Similares
Tributyl{3-[2-(prop-2-en-1-yl)oxiran-2-yl]propyl}stannane can be compared with other organotin compounds such as:
Tributyl(prop-2-en-1-yl)stannane: Similar structure but lacks the oxirane ring.
Tributylpropargylstannane: Contains a propargyl group instead of an allyl group.
Tributyl(2-oxiranyl)stannane: Contains an oxirane ring but lacks the allyl group.
Propiedades
Número CAS |
65286-71-7 |
|---|---|
Fórmula molecular |
C20H40OSn |
Peso molecular |
415.2 g/mol |
Nombre IUPAC |
tributyl-[3-(2-prop-2-enyloxiran-2-yl)propyl]stannane |
InChI |
InChI=1S/C8H13O.3C4H9.Sn/c1-3-5-8(6-4-2)7-9-8;3*1-3-4-2;/h3H,1-2,4-7H2;3*1,3-4H2,2H3; |
Clave InChI |
VEYCLAFQQHYCHF-UHFFFAOYSA-N |
SMILES canónico |
CCCC[Sn](CCCC)(CCCC)CCCC1(CO1)CC=C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Ethyl acetamido[(3-methylbutyl)sulfanyl]acetate](/img/structure/B14486739.png)





![[(Trichlorostannyl)methyl]phosphonic dichloride](/img/structure/B14486765.png)

![[(3,5-Di-tert-butyl-4-hydroxyphenyl)methyl]propanedinitrile](/img/structure/B14486773.png)
![N,N-Dihexyl-4-[(E)-(4-nitrophenyl)diazenyl]aniline](/img/structure/B14486782.png)

![3-Methyl-2-[(propan-2-yl)amino]pent-2-enenitrile](/img/structure/B14486791.png)
![Methyl [4-(chlorocarbonyl)phenoxy]acetate](/img/structure/B14486792.png)

